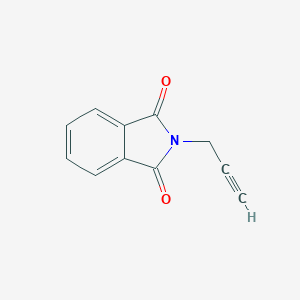![molecular formula C12H23N3 B182127 1-[2-(Diallylamino)-ethyl]-piperazine CAS No. 199475-35-9](/img/structure/B182127.png)
1-[2-(Diallylamino)-ethyl]-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Diallylamino)-ethyl]-piperazine, also known as DAP, is an organic compound belonging to the class of amines. It is a colorless liquid with a slight amine odor, and is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of polymers, and as an additive in lubricants, plastics, and rubber. DAP is an important building block in organic synthesis, as it can be used to form a variety of products with different functional groups.
Aplicaciones Científicas De Investigación
Herbicidal and Plant Growth Regulatory Applications
Research has identified piperazine derivatives, including those structurally related to 1-[2-(Diallylamino)-ethyl]-piperazine, as potential herbicides and plant growth regulators. These compounds, featuring a piperazine ring and aryl(thio)carbamoyl groups, show promising activity against certain plant species and have been evaluated for their structure-activity relationships, demonstrating significant herbicidal activity and cytokinin-like properties in various tests (Stoilkova, Yonova, & Ananieva, 2014).
Carbon Dioxide Capture
Piperazine derivatives, noted for their resistance to thermal degradation and oxidation, are studied for their novel applications in carbon dioxide capture technologies. The resilience of these compounds to thermal stress and oxidation makes them suitable for use in absorption/stripping processes aimed at CO2 capture, offering potential for energy savings in industrial applications (Freeman, Davis, & Rochelle, 2010).
Antimicrobial Applications
Several piperazine derivatives, including 1-[2-(Diallylamino)-ethyl]-piperazine and its analogs, have been synthesized and tested for their antimicrobial properties. These compounds have shown significant antibacterial and antifungal activities, suggesting their potential as lead compounds for developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Peptide Derivatization for Mass Spectrometry
Piperazine-based derivatives have been utilized for peptide derivatization, enhancing the signal in mass spectrometry analyses. This application is crucial for proteome analysis, enabling more sensitive detection of peptides and proteins in complex biological samples (Qiao et al., 2011).
Propiedades
IUPAC Name |
N-(2-piperazin-1-ylethyl)-N-prop-2-enylprop-2-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3/c1-3-7-14(8-4-2)11-12-15-9-5-13-6-10-15/h3-4,13H,1-2,5-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAMDHGYCIJPNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCN1CCNCC1)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371024 |
Source


|
| Record name | N-[2-(Piperazin-1-yl)ethyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Diallylamino)-ethyl]-piperazine | |
CAS RN |
199475-35-9 |
Source


|
| Record name | N-[2-(Piperazin-1-yl)ethyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 199475-35-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














